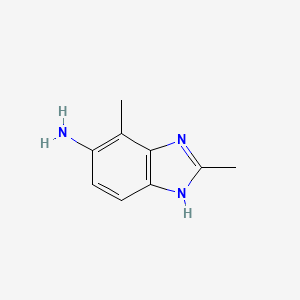

5-Amino-2,4-dimethybenzimidazole

Description

5-Amino-2,4-dimethylbenzimidazole is a benzimidazole derivative characterized by amino (-NH₂) and methyl (-CH₃) substituents at positions 5, 2, and 4, respectively. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2,4-dimethyl-1H-benzimidazol-5-amine |

InChI |

InChI=1S/C9H11N3/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3,(H,11,12) |

InChI Key |

XIGVWGXJAQZTKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N2)C)N |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapeutics

5-Amino-2,4-dimethylbenzimidazole and its derivatives have shown promise as anticancer agents. Research indicates that benzimidazole derivatives can act as microtubule inhibitors, which are crucial in cancer treatment due to their ability to disrupt cell division.

Case Studies

- Breast Cancer : A study demonstrated that certain benzimidazole derivatives could induce G2-M phase arrest in breast cancer cell lines, leading to increased cell death .

- Colorectal Carcinoma : In vitro studies have shown that specific derivatives exhibit potent cytotoxicity against colorectal carcinoma cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 values significantly lower than that of 5-fluorouracil) .

Antimicrobial Activity

The antimicrobial properties of 5-Amino-2,4-dimethylbenzimidazole have also been explored extensively. Its derivatives have demonstrated activity against various bacterial and fungal strains.

Case Studies

- Antibacterial Efficacy : Compounds derived from 5-Amino-2,4-dimethylbenzimidazole have been tested against multiple strains, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

- Fungal Inhibition : Research indicates effective inhibition of fungal growth, making these compounds potential candidates for antifungal therapies .

Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, 5-Amino-2,4-dimethylbenzimidazole exhibits various other pharmacological activities.

Antiviral Properties

Benzimidazole derivatives have been tested against several viral strains including HIV and hepatitis viruses. Their efficacy suggests potential use in antiviral therapies .

Anti-inflammatory Effects

Some studies indicate that benzimidazole compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Data Summary

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Cancer Therapeutics | Microtubule disruption | Induces mitotic arrest; cytotoxicity against cancer cells |

| Antimicrobial | Inhibition of bacterial growth | Effective against Gram-positive and Gram-negative bacteria |

| Antiviral | Inhibition of viral replication | Active against HIV and hepatitis viruses |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduces inflammation markers in vitro |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical and synthetic attributes of 5-Amino-2,4-dimethylbenzimidazole with structurally similar compounds:

Key Observations:

- Lipophilicity: Methyl groups in 5-Amino-2,4-dimethylbenzimidazole increase logP compared to polar derivatives like 5-Amino-2-mercaptobenzimidazole.

- Solubility: Ester-containing analogs (e.g., Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate) exhibit better aqueous solubility due to ionizable groups .

- Synthetic Flexibility: Substituents like 4-aminophenyl (in 2-(4-Aminophenyl)-5-aminobenzimidazole) enable modular synthesis via Schiff base reactions .

Pharmacological Activity

Benzimidazole derivatives exhibit diverse biological activities, influenced by substituents:

Activity Trends:

- Anti-inflammatory/Anti-tumor: Methyl and amino groups synergize to modulate enzyme targets (e.g., cyclooxygenase-2) .

- Antimicrobial : Thiol and fluorine substituents enhance reactivity against bacterial enzymes .

Q & A

What are the standard synthetic protocols for 5-amino-2,4-dimethylbenzimidazole, and how do solvent choices impact reaction efficiency?

Level : Basic

Answer :

The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives. Key protocols include:

- Hydrazide-mediated cyclization : Refluxing 2,4-dimethylphenylhydrazine derivatives in polar aprotic solvents like DMSO for 18–24 hours, followed by ice-water quenching and crystallization (yields ~65%) .

- CO₂/H₂-mediated cyclization : Using gaseous CO₂ and H₂ under catalytic conditions for eco-friendly benzimidazole formation, avoiding harsh solvents .

- Amide-assisted synthesis : Tert-butyl nitrite or amide-based nitrogen transfer agents in ethanol/water mixtures at room temperature, suitable for acid-sensitive intermediates .

Solvent impact : Polar solvents (e.g., DMSO) enhance reaction rates but may require longer reflux times. Non-polar solvents improve selectivity for sterically hindered derivatives.

Which spectroscopic techniques are most effective for characterizing 5-amino-2,4-dimethylbenzimidazole derivatives, and how should data interpretation be approached?

Level : Basic

Answer :

- ¹H/¹³C NMR : Resolve substituent patterns on the benzimidazole core. For example, the amino group at position 5 shows deshielding (~δ 6.8–7.2 ppm) due to conjugation with the imidazole ring .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₃, m/z 161.0954) and fragmentation patterns (loss of NH₂ or CH₃ groups) .

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement, especially for high-resolution or twinned datasets .

How can researchers resolve discrepancies in reported crystallographic data for benzimidazole derivatives using modern refinement tools?

Level : Advanced

Answer :

Discrepancies often arise from twinning, disorder, or low-resolution data. Mitigation strategies include:

- SHELXL refinement : Apply TWIN/BASF commands for twinned datasets and PART/SUMP restraints for disordered moieties .

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and R1/Rfactor consistency to assess model reliability.

- High-resolution data : Optimize crystal growth using vapor diffusion with DMSO/water mixtures to reduce lattice defects .

What strategies optimize the synthesis of 5-amino-2,4-dimethylbenzimidazole under green chemistry conditions?

Level : Advanced

Answer :

- CO₂ cyclization : Utilize CO₂ as a C1 source in H₂O/ethanol mixtures with H₂ gas, achieving ~80% yield while minimizing waste .

- Mechanochemical synthesis : Grind o-phenylenediamine derivatives with urea or thiourea in ball mills, eliminating solvent use .

- Microwave-assisted reactions : Reduce reaction time from 24 hours to 30 minutes using ethanol as a solvent under 150°C .

How do structural modifications at the 2- and 4-positions influence the biological activity of 5-amino-2,4-dimethylbenzimidazole?

Level : Advanced

Answer :

- Electron-withdrawing groups (e.g., Cl) : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration (e.g., MIC ~2 µg/mL against S. aureus) .

- Schiff base derivatives : Chelating metals like Ce(IV) or Zn(II) improves anticancer activity (IC₅₀ ~10 µM in MCF-7 cells) via ROS generation .

- Methoxy substitutions : Improve solubility but reduce potency due to steric hindrance at binding sites. Validate via molecular docking (AutoDock Vina) .

What methodologies address contradictions in reported reaction yields for benzimidazole synthesis?

Level : Advanced

Answer :

- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize quenching times .

- Byproduct analysis : Identify competing pathways (e.g., over-oxidation or dimerization) via LC-MS and adjust stoichiometry of oxidizing agents (e.g., H₂O₂ vs. TBHP) .

- Scale-dependent effects : Pilot small-scale (<1 mmol) vs. bulk (>10 mmol) reactions to assess exothermicity and mixing efficiency .

How can computational chemistry complement experimental studies of 5-amino-2,4-dimethylbenzimidazole derivatives?

Level : Advanced

Answer :

- DFT calculations : Predict UV-Vis spectra (TD-DFT/B3LYP/6-311+G(d,p)) and compare with experimental λmax values to validate electronic transitions .

- Molecular dynamics (MD) : Simulate protein-ligand binding (e.g., with CYP450 enzymes) to rationalize inhibitory effects observed in vitro .

- QSAR models : Correlate substituent electronegativity with bioactivity using MLR or ANN algorithms, guiding targeted synthesis .

What are the challenges in analyzing thermal stability and degradation pathways of 5-amino-2,4-dimethylbenzimidazole?

Level : Advanced

Answer :

- TGA/DSC : Identify decomposition onset temperatures (~200°C for methyl derivatives) and endothermic events (e.g., sublimation) .

- LC-MS/MS degradation studies : Expose compounds to accelerated aging (40°C/75% RH) and identify hydrolytic or oxidative byproducts (e.g., quinone imines) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

How do researchers validate the purity of 5-amino-2,4-dimethylbenzimidazole in pharmaceutical intermediates?

Level : Basic

Answer :

- HPLC-DAD : Use C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm; purity >98% required for preclinical studies .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

- Residual solvent testing : GC-MS headspace analysis for DMSO or ethanol (ICH Q3C limits) .

What advanced techniques characterize supramolecular interactions in 5-amino-2,4-dimethylbenzimidazole crystals?

Level : Advanced

Answer :

- Hirshfeld surface analysis : Map π-π stacking and N–H···N hydrogen bonds using CrystalExplorer .

- PXRD : Compare experimental and simulated patterns to confirm polymorphism (e.g., monoclinic vs. orthorhombic phases) .

- Solid-state NMR : Resolve ¹⁵N chemical shifts to probe hydrogen-bonding networks and tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.